molecular formula C22H28NO2P B12833704 tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12833704
M. Wt: 369.4 g/mol
InChI Key: DDQNSKZMWOLAEP-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is notable for its ability to facilitate various catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its structure includes a pyrrolidine ring, a diphenylphosphanyl group, and a tert-butyl ester, which collectively contribute to its unique reactivity and selectivity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of the pyrrolidine derivative with diphenylphosphine chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, usually in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification step, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The diphenylphosphanyl group can participate in nucleophilic substitution reactions, often forming new carbon-phosphorus bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Alcohols: Resulting from the reduction of the ester group.

    New Phosphine Derivatives: Produced through substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.

    Synthesis: Facilitates the formation of complex molecules with high enantioselectivity.

Biology

    Drug Development: Employed in the synthesis of chiral intermediates for pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the development of new drugs due to its ability to form chiral centers.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The diphenylphosphanyl group coordinates with metal centers, forming complexes that can facilitate various chemical transformations. The tert-butyl ester and pyrrolidine ring contribute to the steric and electronic properties of the ligand, enhancing its selectivity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-2-((diphenylphosphanyl)methyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

    tert-Butyl (S)-2-((diphenylphosphanyl)methyl)azetidine-1-carboxylate: Contains an azetidine ring.

Uniqueness

tert-Butyl (S)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, diphenylphosphanyl group, and tert-butyl ester. This combination provides a distinct steric and electronic environment, making it particularly effective in asymmetric catalysis.

Properties

Molecular Formula

C22H28NO2P

Molecular Weight

369.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H28NO2P/c1-22(2,3)25-21(24)23-16-10-11-18(23)17-26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1

InChI Key

DDQNSKZMWOLAEP-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.